Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection as part of highly active antiretroviral therapy (HAART). Despite its effectiveness in controlling HIV replication, EFV has been associated with various adverse effects, including neurological symptoms and hepatotoxicity, which can impact patient adherence and treatment outcomes. Understanding the mechanisms underlying these effects is crucial for improving therapeutic strategies and patient care.
EFV has been implicated in the development of HIV-associated neurocognitive disorders (HAND). It promotes β-secretase expression and increased amyloid-beta production via oxidative stress and reduced microglial phagocytosis, which may contribute to HAND in patients on combination antiretroviral therapy (cART)1. Moreover, EFV has been associated with neurotoxicity, potentially through the induction of mitochondrial dysfunction and bioenergetics disturbances in the central nervous system (CNS)56. This neurotoxicity manifests as a range of neurological and neuropsychiatric reactions, from transitory effects to more severe symptoms like depression and psychosis6.
EFV-induced cytotoxicity is initiated by the depolarization of mitochondrial membrane potential, leading to a cascade of events including cytochrome c release, alteration in mitochondrial morphology, and mitochondria-mediated apoptosis4. The drug's lipophilic nature allows it to penetrate the mitochondrial compartment, causing mitochondrial dysfunction4. Additionally, EFV can promote inducible nitric oxide synthase (iNOS) expression in glial cells, further undermining mitochondrial function5.
EFV has been associated with hepatotoxicity, which is thought to be related to mitochondrial dysfunction in hepatic cells. Autophagy, particularly mitophagy, is activated as a rescue mechanism in response to EFV-induced mitochondrial damage. However, at higher concentrations, EFV can lead to a blockage in the autophagic flux, exacerbating its deleterious effects and promoting apoptosis10.
The intracellular pharmacokinetics of EFV are crucial for its antiviral efficacy. Studies have shown a direct relationship between plasma protein binding and intracellular accumulation of EFV, suggesting that binding to intracellular proteins or cellular constituents is important for its activity8. Furthermore, the development of EFV-loaded polymeric micelles has shown promise in improving the oral bioavailability of the drug, which is particularly beneficial for pediatric HIV pharmacotherapy9.
Efavirenz impurity I is classified as a pharmaceutical impurity arising during the synthesis of Efavirenz. It is characterized by its structural similarity to the parent compound but differs in functional groups, which can impact its biological activity and toxicity. The primary source of this impurity is the reaction conditions during the synthesis of Efavirenz, particularly when solvents like tetrahydrofuran are employed .
The synthesis of Efavirenz impurity I typically involves several steps that can include:
Efavirenz impurity I has a complex molecular structure characterized by:
The chemical reactions involving Efavirenz impurity I primarily include:
Efavirenz impurity I has implications in both pharmaceutical development and regulatory compliance:
Efavirenz Impurity I is unambiguously identified as (4-Chlorobutyl)[4-Chloro-2-(4-Cyclopropyl-1,1,1-Trifluoro-but-3-yn-2-ol) Phenyl] Carbamate. This complex carbamate derivative arises from the reaction between efavirenz and 4-chlorobutanol, a hydrolytic derivative of tetrahydrofuran (THF) solvent residues present during synthesis. The molecular formula is C₂₀H₁₉Cl₂F₃N₂O₃, yielding a molecular weight of 463.28 g/mol. Structurally, it retains the core benzoxazinone ring and cyclopropylacetylene groups characteristic of efavirenz but incorporates a carbamate-linked 4-chlorobutyl chain at the aromatic amine position [3].
Advanced spectroscopic techniques have confirmed this structure comprehensively. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive peaks: ¹H NMR displays characteristic signals for the chlorobutyl chain (δ 3.65 ppm for -O-CH₂- and δ 1.85 ppm for -CH₂-CH₂-Cl), while ¹³C NMR confirms the carbamate carbonyl carbon at δ 155.2 ppm. Infrared spectroscopy identifies key functional groups through absorption bands at 1725 cm⁻¹ (carbamate C=O stretch) and 3330 cm⁻¹ (N-H stretch). Mass spectrometry provides definitive molecular evidence via electrospray ionization (ESI-MS), showing the protonated molecular ion [M+H]⁺ at m/z 463.1 and characteristic fragment ions at m/z 316.0 (loss of chlorobutyl carbamate moiety) and m/z 272.1 (further loss of CO₂) [3] [6].
Table 1: Spectroscopic Characterization of Efavirenz Impurity I
Technique | Key Spectral Assignments | Structural Information |
---|---|---|
¹H NMR | δ 7.55 (d, 1H), 7.40 (dd, 1H), 7.25 (d, 1H) | Aromatic protons |
δ 5.45 (s, 1H) | Methine proton (C-OH) | |
δ 4.15 (t, 2H), 3.65 (t, 2H), 1.90 (m, 2H), 1.85 (m, 2H) | -O-CH₂-CH₂-CH₂-CH₂Cl chain | |
¹³C NMR | δ 155.2 | Carbamate carbonyl carbon |
δ 121.5 (q, J=270 Hz) | -CF₃ group | |
IR | 3330 cm⁻¹ | N-H stretch |
1725 cm⁻¹ | Carbamate C=O stretch | |
2200 cm⁻¹ | Alkyne stretch | |
MS (ESI+) | m/z 463.1 [M+H]⁺ | Molecular ion |
m/z 316.0 | [M+H - C₄H₈ClNO]⁺ fragment | |
m/z 272.1 | [M+H - C₄H₈ClNO - CO₂]⁺ fragment |
Efavirenz Impurity I functions as both a process-related impurity and degradation product, with its formation intimately linked to tetrahydrofuran (THF) solvent utilization during manufacturing. THF undergoes acid-catalyzed hydrolysis under process conditions, generating 4-chlorobutanol when hydrochloric acid is employed. This chlorinated alcohol then reacts nucleophilically with efavirenz through its aromatic amine group (specifically at the benzoxazinone ring opening site), forming the characteristic carbamate (-NH-CO-O-) linkage observed in Impurity I. This reaction occurs spontaneously during synthesis or storage, particularly under acidic conditions that catalyze both THF decomposition and carbamate formation. Studies indicate that Impurity I typically manifests at levels between 0.05% and 0.2% in non-optimized processes, correlating directly with residual THF concentration and process acidity [3] [6].
Notably, Impurity I demonstrates significant stability concerns due to its carbamate bond. While relatively stable under neutral conditions, this bond exhibits hydrolytic susceptibility under alkaline conditions. Accelerated stability studies show that Impurity I can degrade further to yield the amino alcohol derivative of efavirenz and 4-chlorobutanol, establishing its dual role as both a degradation product and precursor to additional impurities. This degradation pathway underscores the importance of controlling Impurity I levels to prevent cascading impurity formation in final drug products [6].
Table 2: Occurrence and Formation Conditions of Efavirenz Impurity I
Origin Type | Formation Conditions | Typical Levels | Primary Contributing Factors |
---|---|---|---|
Process-Related | Presence of THF solvent, Acidic conditions (HCl) | 0.05%–0.15% | Residual THF concentration, Reaction temperature >40°C, Excess acid catalyst |
Degradation Product | Alkaline hydrolysis of efavirenz-carbamate adducts | 0.01%–0.2% | High pH (>9.0), Elevated temperature, Prolonged storage |
Storage-Related | Reaction with residual 4-chlorobutanol in API | Trace–0.05% | Inadequate purification, Poor solvent control, High humidity |
The core genotoxic concern for Efavirenz Impurity I resides in its aromatic amine functionality, specifically the secondary amine (-NH-) within the carbamate linkage directly attached to the aromatic ring. This structural motif constitutes a recognized "alerting function" for potential genotoxicity according to ICH M7 guidelines. Aromatic amines are classified as structural alerts due to their metabolic activation pathways, wherein cytochrome P450 enzymes (notably CYP1A2) can oxidize them to N-hydroxylamines and subsequently to reactive nitrenium ions. These electrophilic intermediates exhibit DNA reactivity, forming covalent adducts with DNA bases—particularly guanine at the C8 position—which can initiate mutagenic processes. This mechanism aligns with the established carcinogenicity of numerous aromatic amines in preclinical models [1] [3] [9].
While comprehensive in vitro mutagenicity data specific to Impurity I remains limited in public literature, its close structural analogue AMCOL ((2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol), which shares the same alerting aromatic amine group, demonstrates positive results in Ames tests. AMCOL is a known efavirenz intermediate and degradation impurity classified as a Potential Genotoxic Impurity (PGI). Regulatory assessments for AMCOL have necessitated strict control at threshold of toxicological concern (TTC) levels, establishing a precedent for structurally similar compounds like Impurity I that contain the same aminoaryl alert. The structural similarity between Impurity I and AMCOL suggests a comparable genotoxic potential, warranting equivalent control strategies [1] [3] [9].
Control of Efavirenz Impurity I is mandated by stringent global regulatory frameworks, including ICH M7, ICH Q3A, and ICH Q3B guidelines, which classify such impurities based on mutagenic and carcinogenic potential. For compounds containing structural alerts for genotoxicity without sufficient mutagenicity testing data, the default Threshold of Toxicological Concern (TTC) of 1.5 μg/day applies. Given efavirenz's maximum daily dose of 600 mg, this translates to a stringent specification limit of 2.5 ppm for Impurity I in the drug substance and product. This threshold represents the level at which the theoretical cancer risk exceeds 1 in 100,000 over a lifetime of exposure, establishing a virtually safe dose [1] [5] [9].
Analytical control necessitates highly sensitive methodologies capable of detecting Impurity I at these trace levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering the requisite specificity and sensitivity. Validated methods must achieve a Limit of Detection (LOD) below 0.07 ppm and a Limit of Quantification (LOQ) at or below 0.2 ppm, as demonstrated for structurally similar PGIs in efavirenz. These methods employ stable isotope-labeled internal standards or structurally analogous internal standards to ensure accuracy at low concentrations. Chromatographic separation typically utilizes reversed-phase C18 columns (e.g., Luna C18(2), 100 mm × 4.6 mm, 3 µm) with isocratic elution (ammonium acetate buffer:methanol, 35:65 v/v) and MS/MS detection in multiple reaction monitoring (MRM) mode for optimal selectivity [1].
Regulatory compliance requires comprehensive validation per ICH Q2(R1), encompassing specificity, linearity (0.2–5.0 ppm range, R² > 0.999), accuracy (90–110% recovery), precision (RSD < 10%), and robustness against minor method variations. Recent surveillance data (2025) from regions with high generic efavirenz usage, such as Kazakhstan, indicates a significant prevalence (up to 32%) of antiretroviral regimens with detectable resistance mutations, potentially linked to substandard impurity control in some generic formulations. This underscores the therapeutic imperative for rigorous impurity monitoring in both innovator and generic products to ensure long-term treatment efficacy and prevent resistance development [5].
Table 3: Regulatory Requirements and Analytical Control for Efavirenz Impurity I
Regulatory Aspect | Requirement | Analytical Target | Consequence of Non-Compliance |
---|---|---|---|
TTC Limit (ICH M7) | ≤1.5 μg/day intake | ≤2.5 ppm in drug substance/product | Regulatory rejection, Market withdrawal |
Specification Setting | Justified based on risk | LOQ ≤0.2 ppm, LOD ≤0.07 ppm | Failure in method validation, Inadequate control |
Method Validation | Per ICH Q2(R1) | Accuracy 90–110%, Precision RSD <10% | Regulatory citation, Reduced confidence in data |
Stability Testing | ICH Q1A-Q1E | Demonstration of impurity stability in drug product | Shelf-life reduction, Unexpected impurity increases |
Regional Quality Surveillance | Variable enforcement | Batch monitoring per market | Increased resistance rates (e.g., 32% in Kazakhstan, 2025) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2